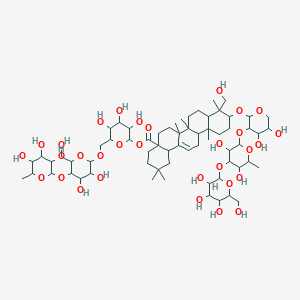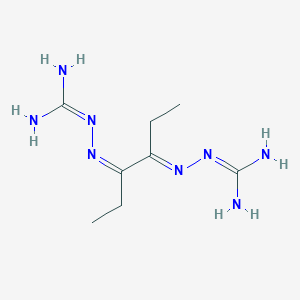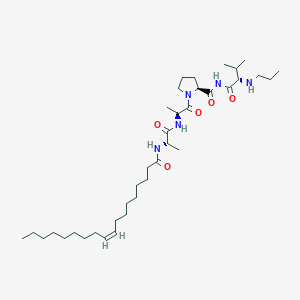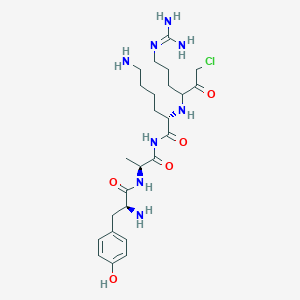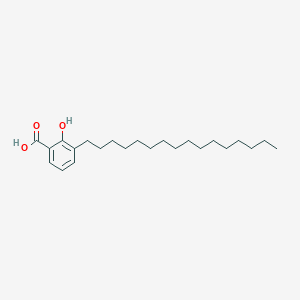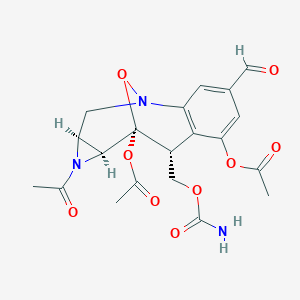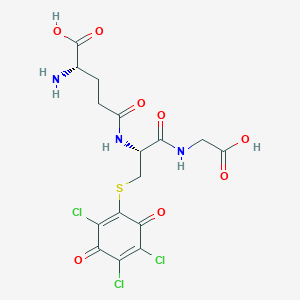
2-(4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolyl)-3,4-dimethyl-4-thiazolidinecarboxylic acid
Übersicht
Beschreibung
2-(4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolyl)-3,4-dimethyl-4-thiazolidinecarboxylic acid is a natural product found in Streptomyces torulosus and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
Synthesis and Solution Behavior : The synthesis and behavior in solution of Thiazolidine-2,4-dicarboxylic acid, closely related to the compound , have been studied. This research explored the acid-catalyzed epimerization mechanism and stereoselective esterification processes, providing insights into the chemical behavior of similar compounds (Refouvelet et al., 1994).
Crystal Structure and Absolute Configuration : Another study focused on determining the absolute configuration and crystal structure of a variant of this compound. This research is crucial for understanding the structure-activity relationships and can guide the synthesis of stereochemically defined derivatives (Oya et al., 1982).
Potential Therapeutic Applications
Antihypertensive Properties : The compound has been identified for its potent inhibitory activity against angiotensin I-converting enzyme (ACE), suggesting potential applications in managing hypertension (Oya et al., 1982).
Anticancer Activities : Investigations into the synthesis of derivatives of this compound have shown promising antileukemic activity. This indicates potential applications in developing new anticancer drugs (Ladurée et al., 1989).
Analytical and Detection Methods
- High-Performance Liquid Chromatography : Studies have developed methods for the detection and analysis of this compound in biological samples using high-performance liquid chromatography, which is essential for its therapeutic monitoring (Suzuki et al., 1984).
Miscellaneous Applications
- Use in Fluorophores for Aluminium Detection : Research into the use of phenolic substituted thiazoline chromophores, similar to the compound , for selective aluminium detection, highlights its potential in environmental monitoring and biological studies (Lambert et al., 2000).
Eigenschaften
IUPAC Name |
2-[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3,4-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-15(14(19)20)8-22-13(17(15)2)10-7-21-12(16-10)9-5-3-4-6-11(9)18/h3-6,10,13,18H,7-8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXVCNSDGXPAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(N1C)C2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolyl)-3,4-dimethyl-4-thiazolidinecarboxylic acid | |
CAS RN |
124508-94-7, 124509-83-7 | |
| Record name | Thiazostatin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124508947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazostatin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124509837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are Thiazostatins and where are they found?
A1: Thiazostatins are a group of novel antibiotics primarily produced by specific strains of Streptomyces bacteria. [, , ] These bacteria are commonly found in soil and marine environments. For example, Streptomyces tolurosus 1368-MT1, isolated from a soil sample, produces Thiazostatin A and Thiazostatin B. [] Another strain, Streptomyces sp. TP-A0597, found in seawater from Toyama Bay, Japan, produces Watasemycins A and B, which are structurally similar to Thiazostatins. []
Q2: What is the relationship between Thiazostatin and Watasemycin?
A2: Watasemycins A and B are structurally related to Thiazostatins and are considered analogs. The key difference lies in a methyl group at the 5'-position of the thiazostatin structure, replacing a hydrogen atom. [] This structural modification influences the antibiotic activity of Watasemycins.
Q3: How is the biosynthesis of Thiazostatin regulated in Streptomyces?
A3: While the provided research doesn't directly elucidate the biosynthetic pathway of Thiazostatin, it sheds light on the regulation of similar secondary metabolite production in Streptomyces. One study highlights the role of transcriptional regulators, specifically mentioning AHFCA (2-alkyl-4-hydroxymethylfuran-3-carboxylic acids), as signaling molecules that trigger a regulatory cascade. [] Further research into similar pathways might reveal specific regulatory mechanisms governing Thiazostatin biosynthesis.
Q4: What are the potential applications of Thiazostatins?
A4: Thiazostatins have shown promising antibiotic activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast. [, ] This broad-spectrum activity makes them potential candidates for developing new antibacterial and antifungal agents. Further research is necessary to explore their efficacy, safety, and potential for clinical use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




